![molecular formula C16H15ClN2O2S B2784618 1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole CAS No. 632298-93-2](/img/structure/B2784618.png)
1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a fused benzene and imidazole ring. Attached to this core are a 2-chlorophenylmethyl group and an ethylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzimidazole core, with the 2-chlorophenylmethyl and ethylsulfonyl groups attached at the 1-position . The presence of the sulfonyl group would introduce polarity to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzimidazole core is aromatic and relatively stable, but it can participate in electrophilic aromatic substitution reactions under certain conditions . The sulfonyl group could potentially be displaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sulfonyl group could increase its solubility in polar solvents . The benzimidazole core could contribute to its UV-visible absorption spectrum .作用机制
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole involves the inhibition of the proton pump in the gastric parietal cells. This inhibition results in the reduction of gastric acid secretion, which helps in the treatment of acid reflux and ulcers.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to reduce the production of gastric acid, increase the pH of the stomach, and inhibit the growth of Helicobacter pylori, a bacterium that causes ulcers. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole has several advantages and limitations for lab experiments. Its advantages include its ability to inhibit the proton pump and its widespread availability. Its limitations include its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for the study of 1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole. One direction is the development of new drugs based on its chemical structure. Another direction is the study of its potential use in the treatment of other diseases such as diabetes and obesity. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential in the development of new drugs and the treatment of various diseases.
合成方法
The synthesis of 1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole involves the reaction of omeprazole sulfide with hydrogen peroxide in the presence of a catalyst. This reaction results in the formation of omeprazole, which is then purified and used for various applications.
科学研究应用
1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole has been extensively studied for its scientific research application. It has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of the proton pump and its role in the regulation of gastric acid secretion.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-9-5-6-10-15(14)19(16)11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICNGQWIIRKMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

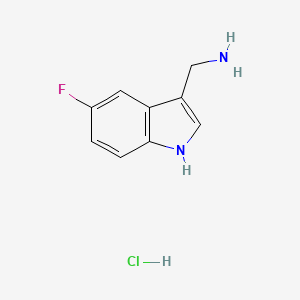
![1-{[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2784536.png)
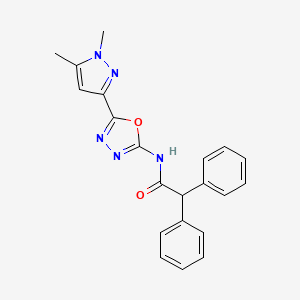
![2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2784541.png)
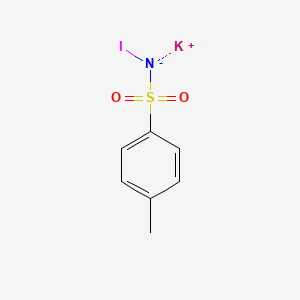

![6-(4-((2-Chlorobenzyl)sulfonyl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2784545.png)


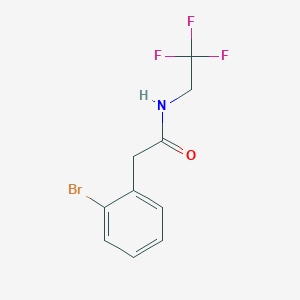
![6-({4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-3-propyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2784554.png)
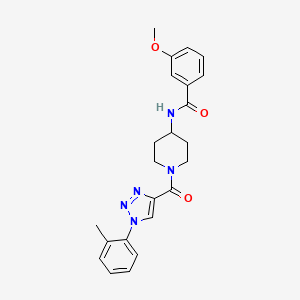
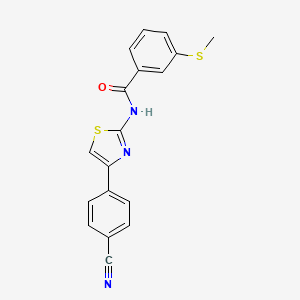
![3-benzyl-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2784558.png)